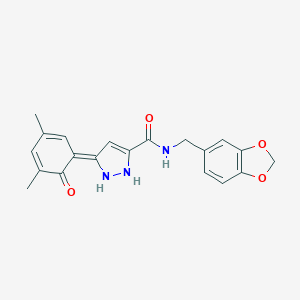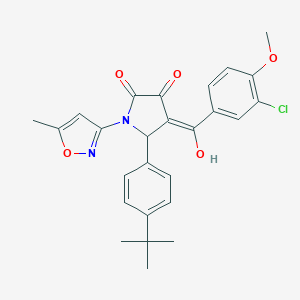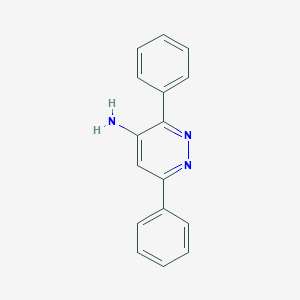![molecular formula C19H14FN7O2 B265803 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265803.png)
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as CPT, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves the inhibition of DNA topoisomerase I, an enzyme that is essential for DNA replication and transcription. 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the formation of irreversible DNA breaks. This ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to induce several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages for lab experiments, including its high potency and selectivity against cancer cells, low toxicity to normal cells, and ability to overcome drug resistance. However, its poor solubility in aqueous solutions and instability under physiological conditions limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research and development of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. These include the optimization of its synthesis method to improve its yield and purity, the development of new formulations to enhance its solubility and stability, and the identification of new targets and pathways for its anticancer activity. Additionally, the potential applications of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in other fields, such as antiviral and antibacterial research, should be explored further.
Métodos De Síntesis
The synthesis of 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves the condensation of 2,4-diaminophenol with 2-fluorobenzaldehyde and 3-methoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to cyclization under acidic conditions to obtain 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.
Aplicaciones Científicas De Investigación
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, ovarian, lung, colon, and pancreatic cancer cells. 8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to have antiviral, antibacterial, and antifungal activity, making it a potential candidate for the development of new drugs to combat infectious diseases.
Propiedades
Nombre del producto |
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Fórmula molecular |
C19H14FN7O2 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14FN7O2/c1-29-11-6-4-5-10(9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-7-2-3-8-13(12)20/h2-9,17,25-26H,1H3 |
Clave InChI |
WCNKBNTYKKATEG-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
SMILES |
COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
SMILES canónico |
COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)




![2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)

![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)



![10-(furan-2-yl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265754.png)
![8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)